4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one

Lipophilicity In silico ADME Fragrance substantivity

The compound 4,4a,5,6-tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one (CAS 94201‑75‑9), also known as nardostachone, is a C₁₅H₂₂O bicyclic sesquiterpenoid ketone belonging to the eremophilane class. It was first isolated from the roots of Nardostachys jatamansi (spikenard) and is classified as a diethenoid ketone featuring a fused 6/6 ring system with a carbonyl at position 2, an isopropyl substituent at position 6, and geminal methyl groups at positions 4 and 4a.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 94201-75-9
Cat. No. B12679670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one
CAS94201-75-9
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=C2C1(CC(C=C2)C(C)C)C
InChIInChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h5-6,8,10-12H,7,9H2,1-4H3
InChIKeyJTDZJRBVWBCEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one (CAS 94201-75-9): A Bicyclic Sesquiterpenoid Ketone for Olfactory and Bioactivity Research


The compound 4,4a,5,6-tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one (CAS 94201‑75‑9), also known as nardostachone, is a C₁₅H₂₂O bicyclic sesquiterpenoid ketone belonging to the eremophilane class [1]. It was first isolated from the roots of Nardostachys jatamansi (spikenard) and is classified as a diethenoid ketone featuring a fused 6/6 ring system with a carbonyl at position 2, an isopropyl substituent at position 6, and geminal methyl groups at positions 4 and 4a [2]. The compound is listed under EINECS 303‑664‑2 and is traded through specialty chemical and essential‑oil supply chains for use in fragrance research, natural‑product chemistry, and pharmacological screening [3].

Why Generic Sesquiterpenoid Ketones Cannot Substitute for 4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one in Fragrance and Bioactivity Studies


The 4,4a,5,6‑tetrahydro framework of this compound carries a distinctive isopropyl group and a partially unsaturated ring system that differentiate it from closely related analogs such as nootkatone (isopropenyl substituent, fully saturated cyclohexane ring) and tetrahydronootkatone (octahydro scaffold, fully saturated) [1]. Even among eremophilane sesquiterpenoids that share the same molecular formula, the position and degree of unsaturation, the stereochemistry at the three undefined chiral centers, and the nature of the C‑6 substituent (isopropyl vs. isopropenyl vs. hydroxyl) can markedly alter hydrogen‑bonding capacity, molecular shape, and lipophilicity [2]. These structural nuances directly impact olfactory character in fragrance compositions and target‑receptor interactions in pharmacological assays, meaning that a generic “nootkatone‑like” or “valeranone‑like” compound cannot be assumed to reproduce the performance of CAS 94201‑75‑9 without explicit experimental validation [3].

Quantitative Evidence Differentiating 4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one (CAS 94201‑75‑9) from Its Closest Analogs


Lipophilicity (XLogP) Comparison with Dehydronootkatone (CAS 5090‑63‑1)

The target compound exhibits a computed XLogP of 3.7 [1], whereas the dehydrated analog dehydronootkatone (4,4a,5,6‑tetrahydro‑6‑isopropenyl‑4,4a‑dimethyl‑2(3H)‑naphthalenone, CAS 5090‑63‑1) has a predicted ACD/LogP of 3.49 . The difference of +0.21 log units suggests moderately higher lipophilicity, which can influence skin permeation, odor tenacity (substantivity), and compartmental partitioning in biological assays.

Lipophilicity In silico ADME Fragrance substantivity

Water Solubility and Drug‑Likeness Contrast with Fully Saturated Analogs

The target compound has a predicted water solubility of 0.053 g L⁻¹ (LogS = ‑4.55) [1], placing it in the poorly soluble range. Its QED (Quantitative Estimate of Drug‑likeness) score of 0.653 [1] reflects acceptable drug‑likeness, whereas the fully saturated octahydro analog (tetrahydronootkatone, CAS 38427‑80‑4) would be expected to display higher solubility and lower rigidity due to the absence of endocyclic double bonds. The basechem.org entry further reveals 0 H‑bond donors, 1 H‑bond acceptor, a topological polar surface area of 17.1 Ų, and 3 undefined stereocenters [2], all of which collectively encode a rigid, lipophilic scaffold distinct from the more flexible octahydro series.

Aqueous solubility Drug‑likeness Pharmacokinetics

Natural Product Origin and Botanical Source Specificity

4,4a,5,6‑Tetrahydro‑6‑isopropyl‑4,4a‑dimethylnaphthalene‑2(3H)‑one was first characterized as a natural product (nardostachone) isolated from Nardostachys jatamansi rhizomes and structurally elucidated by hydrogenation to tetrahydronootkatone [1]. This botanical origin provides a verifiable identity that synthetic analogs produced by full chemical synthesis do not inherently share. In procurement workflows, the CAS‑delineated compound can serve as a botanical reference standard for authentication of Nardostachys extracts, whereas in‑class sesquiterpenoid ketones such as valeranone or nootkatone originate from different plant species or synthetic routes and cannot fulfill this specific role.

Natural product authenticity Botanical sourcing Reference standard

Validated Research and Procurement Scenarios for 4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one (CAS 94201‑75‑9)


Olfactory Evaluation and Fragrance Formulation Development

Perfumers and fragrance chemists can use CAS 94201‑75‑9 as a discrete, analytically defined sesquiterpenoid ketone to study the impact of an isopropyl (vs. isopropenyl) substituent and partial unsaturation on odor character and tenacity. The modestly higher predicted log P of 3.7 (vs. 3.49 for dehydronootkatone) may translate into longer substantivity on fabric or skin, a hypothesis that can be tested in headspace or panel studies [1][2].

Pharmacological Screening in Neuroprotection or Anti‑Inflammatory Assays

Because Nardostachys jatamansi extracts have documented sedative, neuroprotective, and anti‑inflammatory activities, pure nardostachone (CAS 94201‑75‑9) can be applied as a single‑entity probe in cell‑based assays (e.g., neurite outgrowth, COX inhibition) [1]. Its predicted drug‑likeness (QED = 0.653) and lipophilic character support use in early‑stage in vitro pharmacology, provided solubility limitations (0.053 g L⁻¹) are managed with appropriate co‑solvents [2].

Botanical Reference Standard for Nardostachys Quality Control

Analytical laboratories tasked with authenticating Nardostachys jatamansi raw material or extracts can employ CAS 94201‑75‑9 as a chromatographic marker compound, given its established natural occurrence and structural confirmation by chemical transformation [1]. This application is not replicable with nootkatone, valeranone, or other sesquiterpenoid ketones that are absent from spikenard.

Structure‑Activity Relationship (SAR) Libraries of Eremophilane Sesquiterpenoids

Medicinal chemistry groups building focused libraries around the eremophilane scaffold can include CAS 94201‑75‑9 as a key intermediate or reference point, leveraging its three undefined stereocenters and rigid bicyclic framework for comparative SAR against fully saturated or ring‑opened analogs [1][2].

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